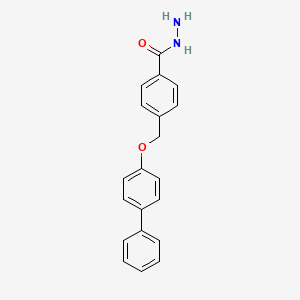

4-(4-phenylphenoxymethyl)benzohydrazide

Description

4-(4-Phenylphenoxymethyl)benzohydrazide is a benzohydrazide derivative characterized by a central benzohydrazide core (C₆H₅CONHNH₂) substituted with a 4-phenylphenoxymethyl group at the para position. The phenoxymethyl linker introduces steric bulk and electronic modulation due to the ether oxygen, while the appended phenyl ring enhances hydrophobicity. This structural motif is common in medicinal chemistry, where benzohydrazides are explored for their enzyme inhibitory, antimicrobial, and anticancer properties .

Properties

IUPAC Name |

4-[(4-phenylphenoxy)methyl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c21-22-20(23)18-8-6-15(7-9-18)14-24-19-12-10-17(11-13-19)16-4-2-1-3-5-16/h1-13H,14,21H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKBAAMZFKJTRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenylphenoxymethyl)benzohydrazide typically involves the condensation of 4-(4-phenylphenoxymethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylphenoxymethyl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding benzoyl derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzohydrazides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include benzoyl derivatives, amine derivatives, and various substituted benzohydrazides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Phenylphenoxymethyl)benzohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4-phenylphenoxymethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors and enzymes, leading to the modulation of various biochemical processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparisons

Substituent Effects on Bond Lengths and Crystal Packing

- Compound 14 (4-tert-butyl-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide): Exhibits a shorter N-N bond length (1.364 Å) compared to Compound 5 (1.4 Å), attributed to electron-donating groups (dimethylamino) stabilizing the hydrazone moiety .

Crystallographic Variations

- Compound 5 crystallizes in the monoclinic Cc space group, while Compound 14 adopts the Pbc2 group, reflecting differences in substituent symmetry and intermolecular interactions .

Enzyme Inhibition

- 4-Trifluoromethylbenzohydrazide Derivatives : Moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC₅₀ values of 27.04–106.75 µM and 58.01–277.48 µM, respectively. The trifluoromethyl group enhances electronegativity, improving enzyme binding .

- Target Compound : Predicted to exhibit weaker AChE/BuChE inhibition due to reduced electron-withdrawing effects compared to trifluoromethyl analogues.

Anticancer Activity

- Compound C8 (N′-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide): Induces apoptosis in A549 lung cancer cells via tubulin polymerization inhibition .

- Compounds 5a/5b (benzimidazole-linked benzohydrazides): Show IC₅₀ values of 0.0316 µM against lung adenocarcinoma, outperforming cisplatin (0.045 µM) .

- Target Compound: The hydrophobic 4-phenylphenoxymethyl group may enhance membrane permeability, but cytotoxicity data remain unexplored.

Antimicrobial Activity

- 4-Nitrobenzylidene and 3,5-Dichlorobenzylidene Derivatives : Exhibit MIC values <10 µg/mL against Gram-positive and Gram-negative bacteria due to nitro/chloro groups enhancing membrane disruption .

- Target Compound : Lacks electronegative substituents, suggesting reduced antimicrobial potency compared to halogenated analogues.

Physicochemical and Electronic Properties

Melting Points and Solubility

- H18–H22 Derivatives (methoxybenzylidene-substituted): Melting points range from 230–245°C, correlating with rigid aromatic systems .

- Target Compound : Expected to have a higher melting point (>250°C) due to increased molecular weight and crystallinity from the biphenyl group.

Quantum Chemical Parameters

- N′-(4-Dimethylaminobenzylidene)benzohydrazide: Lower energy gap (ΔE = 4.2 eV) and higher dipole moment (µ = 5.1 D) compared to amino-substituted analogues, enhancing reactivity .

- Target Compound: The phenoxymethyl group may increase ΔE (reducing reactivity) but improve lipophilicity (logP >3.5), favoring blood-brain barrier penetration.

Biological Activity

4-(4-phenylphenoxymethyl)benzohydrazide, a compound characterized by its unique hydrazide structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and therapeutic potential against various diseases.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 256.31 g/mol. The structure features a hydrazide functional group linked to a phenyl ether moiety, which is believed to contribute to its biological activity.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in cancer cells, potentially through the activation of p53 pathways and modulation of hypoxia-inducible factors (HIF-1) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and DLA (Dalton's Lymphoma Ascites) cells. The average IC50 values ranged from 10 to 20 µM, indicating potent anticancer activity .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 12 | Enzyme inhibition |

| DLA | 18 | HIF-1 modulation |

Cytotoxicity and Selectivity

The selectivity of this compound for cancer cells over normal cells was assessed through viability assays. Results indicated that while normal fibroblast cells exhibited minimal cytotoxicity at higher concentrations (>50 µM), cancer cells were significantly affected even at lower doses .

Research Findings

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Observations included decreased neovascularization and increased apoptosis markers in tumor tissues.

- Molecular Pathways : Gene expression analysis revealed upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors in treated cells, supporting the compound's role in modulating apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.